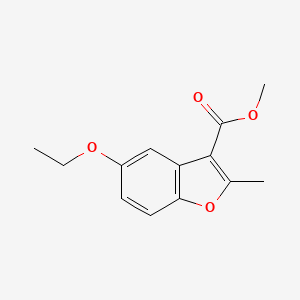

Methyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-16-9-5-6-11-10(7-9)12(8(2)17-11)13(14)15-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODVYHQUONNOAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones. This reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogen or nitro groups onto the benzofuran ring.

Scientific Research Applications

Methyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position substituent significantly impacts physicochemical properties and bioactivity. Key analogs include:

Key Observations:

Ester Group Modifications

The ester group at position 3 influences metabolic stability and pharmacokinetics:

Structural and Crystallographic Insights

- Planarity and Conformation : X-ray studies of benzofuran derivatives (e.g., ) reveal that the benzofuran ring is nearly planar, with substituents like sulfonyl groups inducing dihedral angles (~81°) that affect molecular stacking . Ethoxy substituents may introduce steric hindrance, altering crystal packing or protein interactions.

- Intermolecular Interactions: π-π stacking and hydrogen bonding (observed in sulfonyl derivatives ) are critical for solid-state stability. Ethoxy groups, being less polar than sulfonyl or cyanomethoxy groups, may reduce such interactions.

Q & A

Q. What spectroscopic and crystallographic techniques are recommended for confirming the structural integrity of Methyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate?

To confirm structural integrity, employ a combination of:

- X-ray crystallography : Use SHELXL for refinement (high-resolution data) and ORTEP-III for visualizing thermal ellipsoids and molecular packing . For benzofuran derivatives, lattice parameters (e.g., space group P2₁/c) and bond angles (e.g., C-O-C ~118°) are critical validation metrics .

- NMR spectroscopy : Compare experimental and NMR shifts with computed values (DFT/B3LYP/6-311++G(d,p)) to verify substituent effects, particularly for ethoxy and methyl groups .

- Mass spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H] peaks) and monitor fragmentation patterns to confirm functional group stability .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to minimize inhalation risks, as decomposition may release carbon oxides .

- Storage : Keep in a cool, dry place away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. What strategies are effective in addressing low crystallinity during X-ray diffraction analysis of benzofuran derivatives?

Low crystallinity can be mitigated by:

- Solvent optimization : Use mixed-solvent systems (e.g., THF/hexane) for slow evaporation, improving crystal lattice formation .

- Temperature control : Crystallize at 4°C to reduce thermal motion and enhance diffraction quality .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping reflections and improve R-factors (<5%) .

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s electronic properties?

Address discrepancies via:

- DFT benchmarking : Compare multiple functionals (e.g., B3LYP vs. M06-2X) to identify systematic errors in frontier orbital calculations (HOMO-LUMO gaps) .

- Solvent effect modeling : Incorporate polarizable continuum models (PCM) to simulate solvent interactions, which may shift UV-Vis absorption bands by 10–20 nm .

- Experimental validation : Use cyclic voltammetry to measure redox potentials, cross-referencing computed ionization potentials .

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Common routes include:

- Friedel-Crafts alkylation : React 5-ethoxy-2-methylbenzofuran with methyl chloroformate in anhydrous DCM, catalyzed by AlCl₃ (60–70% yield). Optimize by using microwave-assisted heating (80°C, 30 min) to reduce side-product formation .

- Esterification : Treat 5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acid with methanol and H₂SO₄ under reflux. Purity via column chromatography (silica gel, ethyl acetate/hexane 1:4) to achieve >95% purity .

- Data-driven optimization : Apply response surface methodology (RSM) to model variables (temperature, catalyst loading) and predict optimal conditions .

Methodological Tables

Table 1: Key Crystallographic Parameters for Benzofuran Derivatives

| Parameter | Typical Range | Example () |

|---|---|---|

| Space group | P2₁/c, C2/c | P2₁/c |

| Bond angle (C-O-C) | 117°–121° | 118.5° |

| R-factor | <5% | 3.2% |

| Unit cell volume (ų) | 800–1200 | 985.6 |

Table 2: Synthetic Yield Optimization via RSM

| Variable | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 85 |

| Catalyst loading (mol%) | 5 | 15 | 12 |

| Reaction time (h) | 2 | 6 | 4.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.